molecular formula C23H22ClNO6 B14954660 4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine

4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine

Cat. No.: B14954660
M. Wt: 443.9 g/mol
InChI Key: DHBXBLKVOMDAGQ-UHFFFAOYSA-N
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Description

4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a complex organic compound with a unique structure that combines a chromenone moiety with a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The phenylalanine derivative is then introduced through an acylation reaction, where the chromenone core is reacted with a phenylalanine derivative in the presence of a suitable acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenylalanine derivative may also play a role in binding to specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(4R,7R,8R)-8-methoxy-4,5,7,10-tetramethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzenesulfonamide
  • 4-chloro-N-[(5R,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzenesulfonamide

Uniqueness

4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is unique due to its specific combination of a chromenone core and a phenylalanine derivative. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C23H22ClNO6/c1-12-8-18(30-3)21-13(2)16(23(29)31-19(21)9-12)11-20(26)25-17(22(27)28)10-14-4-6-15(24)7-5-14/h4-9,17H,10-11H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

DHBXBLKVOMDAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O)C)C(=C1)OC

Origin of Product

United States

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